molecular formula C8H5BrF3NO2 B13984119 Methyl 6-bromo-5-(trifluoromethyl)nicotinate

Methyl 6-bromo-5-(trifluoromethyl)nicotinate

Cat. No.: B13984119
M. Wt: 284.03 g/mol
InChI Key: AUGCGCRKYWFULE-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 It is a derivative of nicotinic acid, featuring a bromine atom and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-bromo-5-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the bromination of methyl nicotinate followed by the introduction of a trifluoromethyl group. The reaction typically requires the use of bromine (Br2) and a suitable solvent such as acetic acid. The trifluoromethylation can be achieved using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base (e.g., NaOH) can replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling: Palladium catalysts (Pd) and bases (e.g., K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 6-bromo-5-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 6-bromo-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-(trifluoromethyl)nicotinate
  • Methyl 2-chloro-6-(trifluoromethyl)nicotinate
  • Methyl 6-bromo-5-(difluoromethyl)nicotinate

Uniqueness

Methyl 6-bromo-5-(trifluoromethyl)nicotinate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the nicotinate ring. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

methyl 6-bromo-5-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3

InChI Key

AUGCGCRKYWFULE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Br)C(F)(F)F

Origin of Product

United States

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